Yttrium(III) oxalate nonahydrate chemical formula
Yttrium(III) oxalate nonahydrate chemical formula
An In-depth Technical Guide to Yttrium(III) Oxalate Nonahydrate: Synthesis, Properties, and Transformation into Functional Oxides
This guide provides a comprehensive technical overview of yttrium(III) oxalate nonahydrate, a critical precursor material. It is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, characterization, and transformation into high-value yttrium-based materials. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, providing field-proven insights into its practical application.
Fundamental Physicochemical Properties
Yttrium(III) oxalate nonahydrate is an inorganic salt that serves as the primary intermediate for producing high-purity yttrium oxide. Its physical and chemical characteristics are foundational to its utility. The compound is a coordination complex where two yttrium(III) ions are bridged by three oxalate (C₂O₄²⁻) ligands, with nine water molecules completing the coordination sphere and crystal lattice.[1][2][3] This hydrated nature is crucial to its stability and decomposition pathway.
It typically appears as a white, odorless crystalline solid.[1][3] A key characteristic is its profound insolubility in water, with a solubility product (Ksp) recorded at 5.1 × 10⁻³⁰ at 25 °C, which makes its synthesis via precipitation highly efficient.[2] While insoluble in water, it is moderately soluble in strong mineral acids.[3]
| Property | Value | Source(s) |
| Chemical Formula | Y₂(C₂O₄)₃·9H₂O | [1][4][5] |
| Anhydrous Formula | Y₂(C₂O₄)₃ | [2][6] |
| Molecular Weight | 604.01 g/mol | [4][7] |
| CAS Number | 13266-82-5 | [4][5][8] |
| Appearance | White crystalline powder/solid | [1][4][9] |
| Solubility in Water | Highly Insoluble | [2][8][9] |
| Decomposition Point | Decomposes upon heating | [3][9] |
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of yttrium(III) oxalate nonahydrate is a cornerstone of yttrium chemistry, primarily achieved through a precipitation reaction. The choice of precursors and reaction conditions is critical for controlling the purity and morphology of the final product.
Causality-Driven Synthesis Protocol
The following protocol is designed as a self-validating system. The high insolubility of the product drives the reaction to completion, and the subsequent characterization steps confirm the identity and purity.
Objective: To synthesize high-purity yttrium(III) oxalate nonahydrate.
Principle: Precipitation of the highly insoluble yttrium oxalate from an aqueous solution by reacting a soluble yttrium salt with oxalic acid.[2]
Materials:
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or Yttrium(III) chloride (YCl₃)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of the yttrium salt (e.g., Y(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.75 M solution of oxalic acid dihydrate in deionized water. Scientist's Note: A slight stoichiometric excess of oxalic acid is used to ensure the complete precipitation of yttrium ions, leveraging Le Châtelier's principle.
-
-
Precipitation Reaction:
-
Heat both solutions to 70 °C. This is a critical step. Elevated temperature increases the crystal growth rate relative to the nucleation rate, favoring the formation of larger, more easily filterable crystals and reducing the incorporation of impurities.
-
Slowly add the yttrium salt solution to the oxalic acid solution under constant, vigorous stirring. A dense white precipitate of yttrium oxalate will form immediately.[10]
-
-
Digestion and Filtration:
-
Allow the precipitate to "digest" in the mother liquor at 70 °C for 1 hour with continued stirring. Digestion promotes Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, further improving filterability and purity.
-
Filter the hot suspension using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the filter cake thoroughly with hot deionized water to remove any unreacted precursors and soluble byproducts (e.g., nitric acid).
-
Perform a final wash with ethanol. The ethanol wash displaces the water, reducing drying time and preventing agglomeration of particles due to water's high surface tension.
-
Dry the resulting white powder at room temperature or in a desiccator.[10]
-
Synthesis Workflow Diagram
Caption: Workflow for the precipitation synthesis of Yttrium(III) Oxalate Nonahydrate.
Essential Characterization Techniques
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Thermogravimetric Analysis (TGA): This is the most critical technique for yttrium oxalate. It provides quantitative information on the water content by identifying the mass loss during dehydration and reveals the precise decomposition pathway to yttrium oxide.
-
X-Ray Diffraction (XRD): Used to confirm the crystalline phase of the synthesized product and, crucially, to verify the phase of the final yttrium oxide after calcination.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic vibrations of the oxalate group (C=O and C-O stretching) and the broad O-H stretching band of the water of hydration.
Thermal Decomposition: The Pathway to Functional Oxides
The primary application of yttrium oxalate is as a precursor to yttrium oxide (Y₂O₃).[3] Understanding and controlling its thermal decomposition is paramount for producing oxide powders with desired characteristics, such as high specific surface area and controlled morphology. The process is a multi-stage affair involving dehydration followed by the decomposition of the oxalate anion.[10][11]
Stage 1: Dehydration Upon heating, the nine water molecules are lost in a stepwise fashion. While various intermediate hydrates (decahydrate, hexahydrate, tetrahydrate, dihydrate) have been reported, the exact sequence depends heavily on experimental conditions like heating rate and atmosphere.[2][10]
Stage 2: Anhydrous Oxalate Decomposition Once dehydrated, the anhydrous yttrium oxalate decomposes. This is not a direct conversion to the oxide. Instead, it proceeds through the formation of intermediate yttrium oxycarbonates, such as (YO)₂CO₃.[10][11]
Stage 3: Oxycarbonate to Oxide Conversion Finally, the oxycarbonate intermediate decomposes further to yield the final product, cubic yttrium oxide (Y₂O₃), with the release of carbon dioxide.
| Decomposition Stage | Temperature Range (°C, approx.) | Process | Product(s) |
| 1 | 40 - 250 | Dehydration | Intermediate Hydrates → Anhydrous Y₂(C₂O₄)₃ |
| 2 | 320 - 420 | Oxalate Decomposition | Yttrium Oxycarbonates (e.g., (YO)₂CO₃) + CO + CO₂ |
| 3 | > 450 | Oxycarbonate Decomposition | Yttrium Oxide (Y₂O₃) + CO₂ |
Note: Temperature ranges are approximate and highly dependent on the heating rate and atmosphere.[10][11]
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of Yttrium(III) Oxalate Nonahydrate to Yttrium Oxide.
Field Insight: The atmosphere during calcination is a critical process parameter. Decomposition in air or oxygen promotes the oxidation of carbon monoxide (a decomposition byproduct) to carbon dioxide, preventing carbon contamination in the final oxide product.[11] This leads to a purer, often white, Y₂O₃ powder. Performing the decomposition under an inert atmosphere can lead to carbon co-precipitation, which can be desirable for some catalytic applications but is generally avoided for optical materials.
Core Applications
The utility of yttrium(III) oxalate nonahydrate is almost exclusively as a chemical precursor.
-
Synthesis of Nanocrystalline Y₂O₃: This is the most significant application. Y₂O₃ is an excellent ceramic material with a high melting point, thermal stability, and transparency to infrared radiation.[10][11] It is used in:
-
Phosphors: Y₂O₃ doped with europium (Y₂O₃:Eu) was the standard red phosphor in cathode ray tube (CRT) televisions and is used in modern LEDs.[12]
-
Advanced Ceramics: Used to make crucibles for melting reactive metals and as a component in yttria-stabilized zirconia (YSZ), a robust ceramic used in thermal barrier coatings and as a solid oxide electrolyte in fuel cells.[9]
-
Lasers: Yttrium aluminum garnet (YAG, Y₃Al₅O₁₂), often doped with neodymium (Nd:YAG), is a ubiquitous solid-state laser medium, and Y₂O₃ is a key starting material.[12]
-
-
Microwave Filters: It is a precursor for making yttrium-iron-garnets (YIG), which are essential materials for microwave filters and circulators.[3][8]
Safety and Handling
Yttrium(III) oxalate is classified as harmful if swallowed or in contact with skin.[3][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[4]
-
Permissible Exposure Limit (PEL): The OSHA PEL for yttrium compounds is 1.0 mg/m³ as Y.[13]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.
Conclusion
Yttrium(III) oxalate nonahydrate is more than a simple chemical salt; it is a functional precursor material engineered for transformation. Its high-yield synthesis via precipitation and, most importantly, its well-defined, multi-stage thermal decomposition pathway make it the preferred intermediate for producing high-purity, nanocrystalline yttrium oxide. For scientists and researchers, mastering the synthesis and calcination of yttrium oxalate is the key to unlocking the advanced properties of Y₂O₃ for applications ranging from next-generation lighting and lasers to high-performance ceramics.
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